molecular formula C23H19ClN2O2 B11998277 4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene

4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene

Cat. No.: B11998277
M. Wt: 390.9 g/mol
InChI Key: AMPROBWNLJZHSM-UHFFFAOYSA-N
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Description

4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including halogenation, etherification, and cyclization. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis equipment may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(B)naphthalene
  • 4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta©naphthalene

Uniqueness

The uniqueness of 4-(3-CL-PH)-2-(4-Meo-PH)-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene lies in its specific arrangement of functional groups and ring structure, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19ClN2O2/c1-27-18-11-9-15(10-12-18)20-14-21-19-7-2-3-8-22(19)28-23(26(21)25-20)16-5-4-6-17(24)13-16/h2-13,21,23H,14H2,1H3

InChI Key

AMPROBWNLJZHSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=CC=C5)Cl

Origin of Product

United States

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